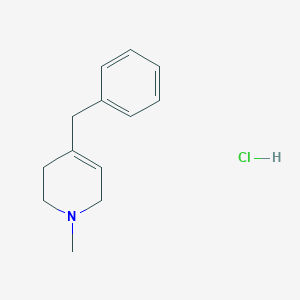
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine (MBT) is a chemical compound that has been widely used in scientific research due to its unique properties. MBT is a heterocyclic compound with a pyridine ring and a tetrahydrofuran ring, which makes it a versatile molecule for various applications.
作用机制
The mechanism of action of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is based on its ability to inhibit MAO-B, which is a mitochondrial enzyme that catalyzes the oxidation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of these neurotransmitters in the brain, which can have various effects on neuronal function.
生化和生理效应
The biochemical and physiological effects of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine are mainly related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, such as motor control, reward, and cognition. By increasing the levels of dopamine, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can have various effects on these processes, which can be studied in animal models.
实验室实验的优点和局限性
The main advantage of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for MAO-B inhibition. This allows researchers to study the role of dopamine specifically, without affecting other neurotransmitters. However, the main limitation of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine at the appropriate concentrations and to monitor its effects carefully.
未来方向
There are several future directions for the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is to study the role of dopamine in various neurological disorders, such as depression, addiction, and schizophrenia. Another direction is to develop new drugs based on the structure of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine that can selectively target MAO-B and have fewer side effects. Additionally, the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in combination with other drugs or therapies can be explored to enhance its effects and reduce its toxicity.
Conclusion
In conclusion, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is a versatile compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its ability to selectively inhibit MAO-B and increase the levels of dopamine makes it a valuable tool for studying various neurological disorders. However, its potential toxicity should be carefully monitored, and further research is needed to explore its future applications in drug development and combination therapy.
合成方法
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be synthesized using a multi-step process that involves the reaction of benzylamine with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by methylation of the tetrahydropyridine ring using methyl iodide. The yield of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of dopamine in the brain, which can be used to study the role of dopamine in various neurological disorders, such as Parkinson's disease.
属性
CAS 编号 |
125927-26-6 |
|---|---|
产品名称 |
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine |
分子式 |
C13H18ClN |
分子量 |
223.74 g/mol |
IUPAC 名称 |
4-benzyl-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;/h2-7H,8-11H2,1H3;1H |
InChI 键 |
ARYZGNSJMRABMB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
规范 SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
同义词 |
1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine BMTP MBzTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



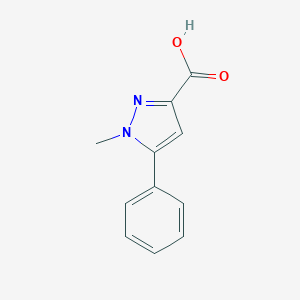
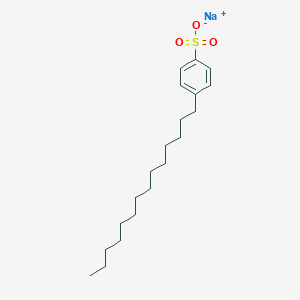
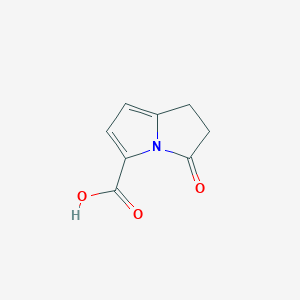

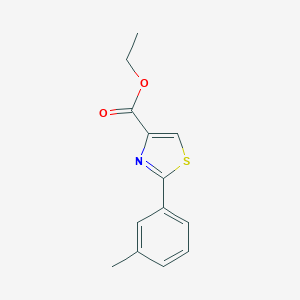


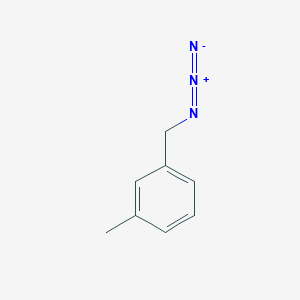
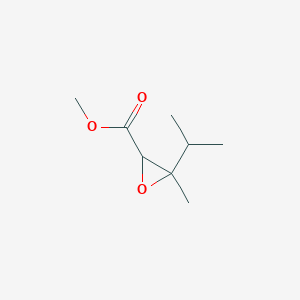
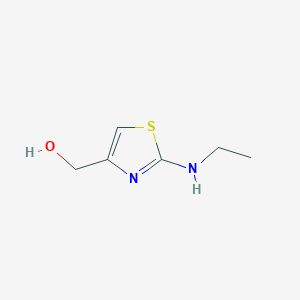
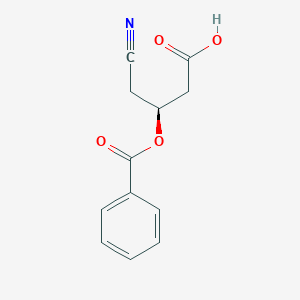

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
